
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Descripción general
Descripción
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety . The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3 . This indicates that the compound contains seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 156.25 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthetic Protocol for Thiazoles : A synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone was developed for preparing thiazoles, which are valuable in drug discovery. This process is effective for introducing bromodifluoromethyl groups into thiazoles, with potential applications in radiopharmaceutics (Colella et al., 2018).
- Antimicrobial Properties of Schiff Bases : Schiff bases derived from 1,3,4-thiadiazole compounds have been shown to possess significant DNA protective abilities and antimicrobial activities, offering potential in therapeutic strategies (Gür et al., 2020).
Biological Activities and Therapeutic Potential
- Thiazole Derivatives with Antimicrobial Activity : Thiazole derivatives have been synthesized with antimicrobial properties, highlighting the potential for these compounds in medicinal applications (Abdelhamid et al., 2010).
- Isoxazolyl Thiazoles and Chromen-2-ones : Isoxazolyl thiazoles and related compounds demonstrate antimicrobial activity, indicating their relevance in developing new antimicrobial agents (Rajanarendar et al., 2004).
Spectroscopic Studies
- Fluorescence Studies of Thiazole Compounds : Studies on thiazole compounds like 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol revealed unique fluorescence effects, crucial for applications in molecular diagnostics and imaging (Matwijczuk et al., 2018).
Therapeutic Applications and Synthesis
- Nematicidal and Antimicrobial Activities : Thiazole derivatives have shown effectiveness in nematicidal and antimicrobial activities, suggesting their potential in pest control and antimicrobial therapy (Reddy et al., 2010).
- Polymeric Compound Modification : Amines, including 2-aminothiazole, have been used to modify polyvinyl alcohol/acrylic acid hydrogels, enhancing their antibacterial and antifungal activities for medical applications (Aly & El-Mohdy, 2015).
Enzyme Inhibition and Disease Treatment
- Enzyme Inhibitory Potential : Bi-heterocycles containing a 1,3-thiazole showed enzyme inhibitory potential, suggesting their therapeutic relevance for diseases like Alzheimer's and diabetes (Ramzan et al., 2018).
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXNSYFCHGOIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



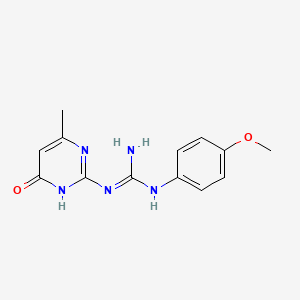
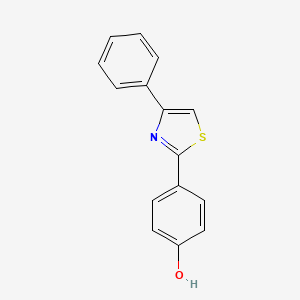
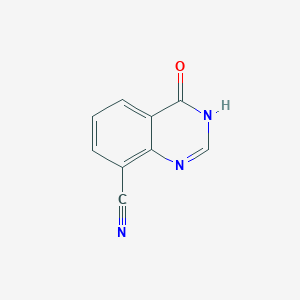
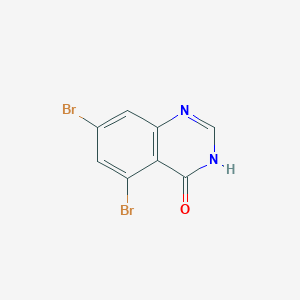
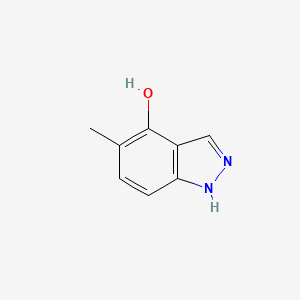
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)
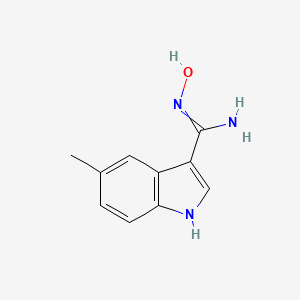

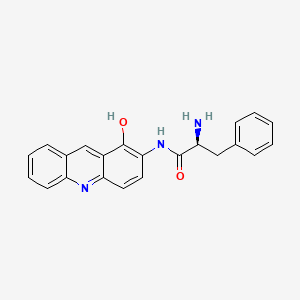
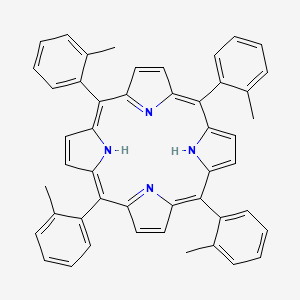
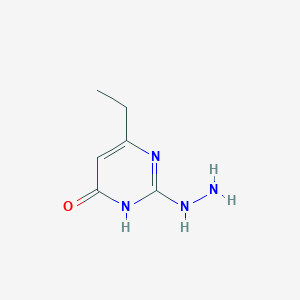
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)